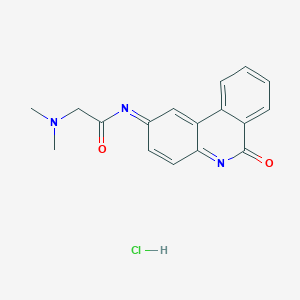
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenanthridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions.
Formation of the Acetamide Moiety: This can be done through acylation reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine oxides, while reduction may produce phenanthridine amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine Derivatives: Compounds with similar core structures but different functional groups.
Acridine Derivatives: Structurally related compounds with similar biological activities.
Uniqueness
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride is unique due to its specific functional groups and the combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3;1H |
InChI Key |
XNYIXKZJGCHJPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N=C1C=CC2=NC(=O)C3=CC=CC=C3C2=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















